N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O3S/c19-15-3-2-12(9-14(15)18(20,21)22)23-28(26,27)13-7-10-1-4-16(25)24-6-5-11(8-13)17(10)24/h2-3,7-9,23H,1,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOINICAEYHUTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the fluorine and trifluoromethyl groups, which are known to form strong bonds with other atoms and could potentially influence the compound’s reactivity.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would provide valuable insights.
Dosage Effects in Animal Models
The effects of N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide at different dosages in animal models have not been reported. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Understanding these pathways, including any enzymes or cofactors it interacts with, could shed light on its effects on metabolic flux or metabolite levels.
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C20H14F4N4O2S
- Molecular Weight : 450.41 g/mol
Structural Characteristics
The compound features a pyrroloquinoline core with a sulfonamide functional group, which is known for enhancing biological activity in various pharmacological contexts.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that the presence of the trifluoromethyl group enhances its interaction with cellular targets, potentially increasing its efficacy against tumors.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies revealed that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
Research has demonstrated that this compound acts as an inhibitor of several enzymes critical in disease processes:
- Cholinesterases : It exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potent activity.
- Cyclooxygenase (COX) : The compound showed significant inhibition of COX-2, suggesting anti-inflammatory potential.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested on A431 epidermoid carcinoma cells. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting superior efficacy in inducing apoptosis in cancer cells .
Study 2: Antimicrobial Activity
A recent investigation assessed the compound's effectiveness against multi-drug resistant bacterial strains. The results demonstrated that it could inhibit growth at concentrations as low as 31.25 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .
In Vitro Studies
- Antitumor Activity : The compound was tested across multiple cancer cell lines, including breast and lung cancer models. It showed a dose-dependent increase in cell death.
- Mechanism of Action : Molecular docking studies revealed that the trifluoromethyl group forms strong interactions with target proteins, enhancing binding affinity and specificity.
Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. Studies have shown that N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can inhibit the growth of various bacterial strains. The compound's mechanism involves interference with bacterial folate synthesis pathways.
Anticancer Properties
The quinoline derivatives are recognized for their anticancer potential. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro studies demonstrate that it can inhibit key signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
This compound acts as an inhibitor of specific enzymes such as carbonic anhydrase and cyclooxygenases (COX). These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like inflammation and pain management.
Case Studies
Synthesis Approaches
Various synthetic routes have been explored for the production of this compound. These methods typically involve multi-step reactions starting from readily available precursors such as 4-fluoroaniline derivatives and pyrrole-based compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares its core structure with several analogs, differing primarily in substituents on the phenyl ring or the functional group attached to the sulfonamide. Key examples include:
- 4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (): Substituted with a phenoxy group, reducing lipophilicity compared to the trifluoromethyl-fluoro substituent.
- 2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (): Features a ketone at the 2-position instead of 4-oxo, altering ring conformation and hydrogen-bonding capacity.
- N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (): Replaces sulfonamide with a propionamide group, reducing acidity and polar surface area.
Physicochemical Properties
A comparison of key properties is summarized below:
*Estimated based on substituent contributions: Fluorine and trifluoromethyl groups increase logP by ~0.7–1.0 units compared to non-fluorinated analogs .
Spectroscopic and Structural Insights
- NMR Analysis : highlights that substituent changes in regions A (positions 29–36) and B (39–44) of similar compounds lead to distinct chemical shifts. The target compound’s fluorinated aryl group would likely cause downfield shifts in these regions due to electron-withdrawing effects .
Pharmacological Implications
- Sulfonamide Group : Enhances binding to enzymes (e.g., carbonic anhydrase, kinases) via interactions with zinc ions or catalytic residues .
- Fluorinated Substituents: Improve metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ) .
- Core Modifications : The 4-oxo group in the target compound vs. 2-oxo in may alter hydrogen-bonding networks, impacting target selectivity.
Research Findings and Limitations
- Synthetic Feasibility : Fluorinated aryl sulfonamides are typically synthesized via Suzuki coupling or nucleophilic substitution, as seen in and .
- ADMET Predictions : Higher logP (~5.0) suggests improved blood-brain barrier penetration but may reduce aqueous solubility (logSw ~-4.3, extrapolated from ) .
- Knowledge Gaps: Direct pharmacological data (e.g., IC₅₀, bioavailability) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and substituent trends.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-oxo-pyrroloquinoline sulfonamide derivatives?
- Methodology : Utilize multi-step synthesis with optimized reaction conditions. For example:
- Step 1 : Coupling reactions using polar aprotic solvents (e.g., N,N-dimethylacetamide) at elevated temperatures (80–120°C) for 6–12 hours to form the pyrroloquinoline core .
- Step 2 : Sulfonamide introduction via nucleophilic substitution with sulfonyl chlorides, employing bases like triethylamine in dichloromethane at 0–25°C .
- Salt formation : Post-synthesis, generate salts (e.g., hydrochloride, phosphate) to enhance solubility. For instance, react the free base with HCl in ethanol/water mixtures under reflux .
Q. How can the purity and crystallinity of this compound be validated?
- Analytical techniques :
- X-ray powder diffraction (XRPD) : Confirm crystalline phase identity by comparing experimental patterns with simulated data from single-crystal structures .
- Thermogravimetric analysis (TGA) : Assess thermal stability and detect solvent residues (weight loss <1% indicates high purity) .
- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>98% for biological assays) .
Q. What solvent systems are optimal for improving aqueous solubility?
- Approach : Test salt forms (e.g., phosphate, mesylate) in buffered solutions (pH 4–7.4) using shake-flask methods. For example:
- Hydrochloride salts may achieve solubility >10 mg/mL in phosphate-buffered saline (PBS) at pH 6.5 .
- Co-solvents like PEG-400 or cyclodextrin derivatives can enhance solubility for in vivo dosing .
Advanced Research Questions
Q. How can target engagement and mechanism of action be elucidated?
- Methods :
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to putative targets (e.g., kinases, GPCRs) immobilized on sensor chips .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates treated with the compound .
- CRISPR/Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Design :
- Core modifications : Replace the pyrroloquinoline core with isosteres (e.g., imidazopyridines) to assess impact on potency .
- Substituent variation : Systematically alter the trifluoromethyl and fluoro groups on the phenyl ring; e.g., replace -CF3 with -CN or -Cl to evaluate electronic effects .
- In silico modeling : Perform molecular docking (e.g., Glide, AutoDock) to predict binding modes and guide synthetic prioritization .
Q. How should contradictory data between in vitro and in vivo efficacy be addressed?
- Resolution framework :
- Pharmacokinetic profiling : Measure plasma exposure (AUC, Cmax) and tissue distribution via LC-MS/MS to identify bioavailability limitations .
- Metabolite screening : Use hepatic microsomes or hepatocytes to detect inactive/active metabolites that explain efficacy gaps .
- Dose optimization : Conduct PK/PD modeling to align in vivo dosing regimens with in vitro IC50 values .
Q. What assays are suitable for evaluating selectivity against off-target proteins?
- Panel-based screening :
- Kinase profiling : Use radiometric or ADP-Glo assays against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- Safety pharmacology : Assess hERG channel inhibition (patch-clamp) and cytochrome P450 inhibition (fluorogenic substrates) to flag toxicity risks .
Q. How can in vivo efficacy be demonstrated in disease-relevant models?
- Model selection :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
